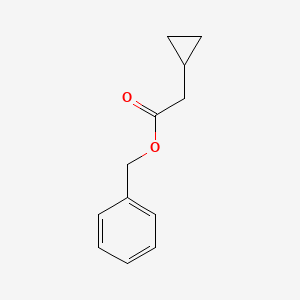

Benzyl 2-cyclopropylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 2-cyclopropylacetate is a compound that can be associated with various chemical reactions and syntheses involving cyclopropane rings and benzyl groups. While the provided papers do not directly discuss Benzyl 2-cyclopropylacetate, they do provide insights into the chemistry of related cyclopropane-containing compounds and benzyl derivatives, which can be extrapolated to understand the properties and reactivity of Benzyl 2-cyclopropylacetate.

Synthesis Analysis

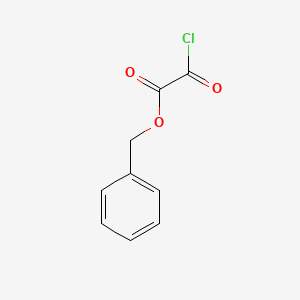

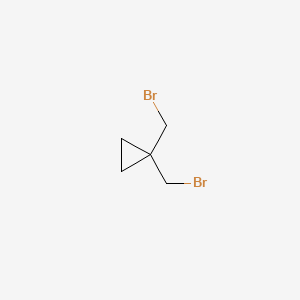

The synthesis of cyclopropane-containing compounds can be achieved through various methods. For instance, the nickel-catalyzed carbonylation of cyclopropanol with benzyl bromide is a method to afford multisubstituted cyclopentenone derivatives . This showcases the potential for creating complex structures from simpler cyclopropane precursors. Additionally, the synthesis of 1,1-cyclopropane aminoketones from α-amino aryl ketones with vinyl sulfonium salts indicates the versatility of cyclopropane moieties in synthesis . The direct transformation of benzylidenemalononitriles and malononitrile into 1,1,2,2-tetracyanocyclopropanes also demonstrates a method for constructing the cyclopropane ring .

Molecular Structure Analysis

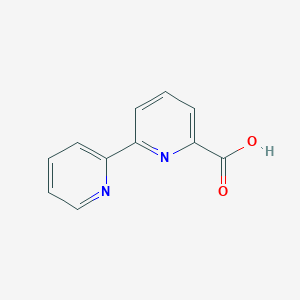

The molecular structure of cyclopropane derivatives can be quite complex. For example, the crystal structures of C-2 cyclopalladated derivatives of 1,3-bis(2-pyridyl)benzene show the pincer behavior of ligands around palladium centers . Although this is not directly related to Benzyl 2-cyclopropylacetate, it provides insight into how cyclopropane rings might interact with metal centers in coordination complexes.

Chemical Reactions Analysis

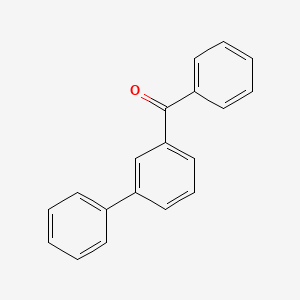

Cyclopropane-containing compounds participate in a variety of chemical reactions. The cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine, for example, leads to multiple products including cyclopropanone hydrate and 3-hydroxypropionaldehyde . This indicates that cyclopropane rings can undergo ring-opening reactions and form diverse products. The [1,5]-hydride shift/7-endo cyclization sequence to synthesize 1-benzazepines from 2-(aryl)cyclopropane 1,1-diester derivatives is another example of the reactivity of cyclopropane rings .

Physical and Chemical Properties Analysis

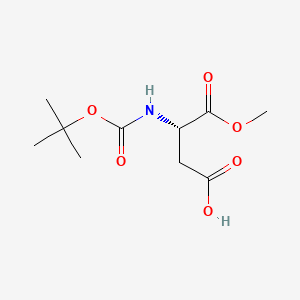

The physical and chemical properties of cyclopropane derivatives can be inferred from their reactivity and synthesis methods. The high functional group tolerance and broad substrate scope in the nickel-catalyzed carbonylation reaction suggest that cyclopropane-containing compounds like Benzyl 2-cyclopropylacetate may exhibit stability under a range of conditions . The successful synthesis of cyclopropane amino acids from methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate further supports the chemical versatility of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry

- Advanced Syntheses of Cyclopropylideneacetates: A study by Limbach, Dalai, and Meijere (2004) developed a reproducible and cost-effective method for preparing cyclopropylideneacetates, including benzyl cyclopropylideneacetate. This compound serves as a versatile multifunctional building block in organic synthesis (Limbach, Dalai, & Meijere, 2004).

Biochemical Studies

- Inhibition and Substrate Activity of Monoamine Oxidase: Research by Silverman and Zieske (1985) found that 1-benzylcyclopropylamine, a compound structurally related to benzyl 2-cyclopropylacetate, acts as a potent competitive reversible inhibitor of monoamine oxidase (MAO) and as a mechanism-based inactivator. This provides insight into the biochemical applications of related cyclopropylamines (Silverman & Zieske, 1985).

Mechanistic Studies in Enzymatic Reactions

- Cyclopropylamines as Inhibitors of Enzymes: Malcomson et al. (2015) explored cyclopropylamines, including those with structures similar to benzyl 2-cyclopropylacetate, as inhibitors of monoamine oxidases and lysine-specific demethylase. This research is significant for understanding the mechanistic roles of such compounds in potential therapeutic applications (Malcomson et al., 2015).

Applications in Medicinal Chemistry

- Cyclopropyl Group Transfer in Medicinal Compounds: A study by Gagnon et al. (2007) demonstrated the direct transfer of cyclopropyl groups onto nitrogen atoms in various medicinal compounds, highlighting the significance of cyclopropyl structures, as found in benzyl 2-cyclopropylacetate, in the pharmaceutical industry (Gagnon et al., 2007).

Drug Synthesis

- Palladium-Catalyzed Carbonylation in Drug Synthesis: Li, Wang, and Wu (2018) developed a method for the carbonylative transformation of benzyl amines using palladium as a catalyst. This process is relevant for the synthesis of compounds like benzyl 2-cyclopropylacetate and highlights its potential use in drug synthesis (Li, Wang, & Wu, 2018).

Propiedades

IUPAC Name |

benzyl 2-cyclopropylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(8-10-6-7-10)14-9-11-4-2-1-3-5-11/h1-5,10H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLVFPVAJRYENM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454244 |

Source

|

| Record name | Phenylmethyl Cyclopropylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-cyclopropylacetate | |

CAS RN |

59698-18-9 |

Source

|

| Record name | Phenylmethyl Cyclopropylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1278820.png)

![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1278829.png)